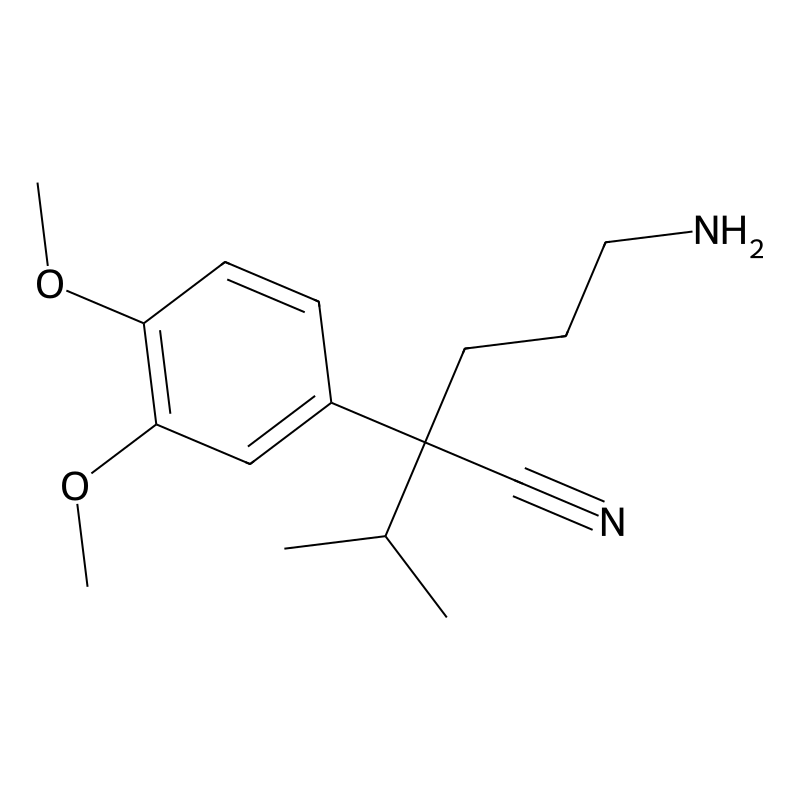5-Amino-2-(3,4-dimethoxyphenyl)-2-isopropylvaleronitrile

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
Metabolism of certain drugs:
5-Amino-2-(3,4-dimethoxyphenyl)-2-isopropylvaleronitrile (also known as CID 161569) is primarily recognized in scientific research as a metabolite of specific drugs. A metabolite is a substance produced by the body as it breaks down a foreign compound, such as a medication. In this case, 5-Amino-2-(3,4-dimethoxyphenyl)-2-isopropylvaleronitrile is a known metabolite of Norverapamil, D-617, and D-702 according to the PubChem database [].
These drugs are all calcium channel blockers, a class of medications used to treat high blood pressure and angina (chest pain) []. By studying the metabolites of these drugs, researchers can gain valuable insights into how the body absorbs, processes, and eliminates them. This information can be crucial for optimizing drug dosing regimens and identifying potential side effects [].
Limited current research:
It's important to note that while 5-Amino-2-(3,4-dimethoxyphenyl)-2-isopropylvaleronitrile is identified as a metabolite, there is limited current research specifically focused on this compound itself. The PubChem entry for this molecule lists only two PubMed citations, indicating a relatively small amount of scientific investigation into its properties or functions [].
5-Amino-2-(3,4-dimethoxyphenyl)-2-isopropylvaleronitrile is an organic compound characterized by its complex structure, which includes an amino group, a dimethoxyphenyl group, an isopropyl group, and a nitrile group. This compound is known as a metabolite of verapamil and has garnered attention for its potential biological activities and applications in medicinal chemistry .
Due to the lack of research on this compound, its mechanism of action in any biological system remains unknown.
- Potential Skin and Eye Irritant: The amine group can be irritating to skin and eyes upon contact [].
- Potential Respiratory Irritant: Inhalation of dust or vapors may irritate the respiratory tract [].
- Unknown Flammability and Stability: Data is lacking on flammability and stability, so general laboratory safety practices for organic compounds should be followed when handling this material.
The chemical reactivity of 5-Amino-2-(3,4-dimethoxyphenyl)-2-isopropylvaleronitrile can be attributed to its functional groups:
- Nucleophilic Substitution: The amino group can participate in nucleophilic substitution reactions, allowing for the introduction of various substituents.
- Cyanation: The nitrile group can undergo hydrolysis to form corresponding carboxylic acids or can be involved in further reactions to generate more complex molecules.
- Alkylation: The isopropyl group can be introduced through alkylation reactions with appropriate halides in the presence of bases.
Research indicates that 5-Amino-2-(3,4-dimethoxyphenyl)-2-isopropylvaleronitrile exhibits various biological activities:
- Anticancer Properties: Studies have suggested potential anticancer effects, although specific mechanisms remain to be fully elucidated.
- Metabolic Effects: As a metabolite of verapamil, it may influence drug metabolism and pharmacokinetics .
- Cellular Impact: This compound can affect cellular signaling pathways and gene expression, potentially altering cellular metabolism and function.
The synthesis of 5-Amino-2-(3,4-dimethoxyphenyl)-2-isopropylvaleronitrile typically involves multi-step organic reactions:
- Formation of Dimethoxyphenyl Intermediate: A suitable precursor reacts with methoxy reagents to introduce the dimethoxy groups.
- Introduction of Isopropyl Group: Alkylation using isopropyl halides occurs in the presence of a base.
- Amino Group Addition: Nucleophilic substitution introduces the amino group.
- Nitrile Group Formation: Cyanation reactions using sodium or potassium cyanide yield the nitrile group .
5-Amino-2-(3,4-dimethoxyphenyl)-2-isopropylvaleronitrile has several applications:
- Pharmaceutical Intermediate: It serves as a precursor in the synthesis of various pharmaceutical compounds.
- Research Tool: Its unique structure makes it valuable in studies exploring drug metabolism and biological activity.
- Material Science: Potential applications in developing advanced materials with specific properties.
Interaction studies involving 5-Amino-2-(3,4-dimethoxyphenyl)-2-isopropylvaleronitrile reveal its potential to bind with various biomolecules:
- Protein Interactions: The compound may interact with specific proteins or enzymes, influencing their activity and leading to changes in gene expression and cellular responses.
- Metabolic Pathways: As a metabolite of verapamil, it may affect metabolic pathways related to cardiovascular health and drug efficacy .
Several compounds share structural similarities with 5-Amino-2-(3,4-dimethoxyphenyl)-2-isopropylvaleronitrile:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 5-Amino-2-(4-chlorophenyl)-2-isopropylvaleronitrile | Chlorophenyl instead of dimethoxyphenyl | Different electronic properties due to chlorine |
| 5-Amino-2-(3,4-dimethoxyphenyl)-2-methylvaleronitrile | Methyl group instead of isopropyl | Potentially different steric effects |
| Verapamil | Contains a similar core structure but with additional groups | Established clinical use as an antihypertensive agent |
Uniqueness
5-Amino-2-(3,4-dimethoxyphenyl)-2-isopropylvaleronitrile stands out due to its combination of both the dimethoxyphenyl and isopropyl groups. This unique combination confers specific chemical properties and potential biological activities that differentiate it from its analogs .
XLogP3
GHS Hazard Statements
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms

Irritant








